Cas no 537-17-7 (1,3,5-Triazine-2,4-diamine,N2-phenyl-)

1,3,5-Triazine-2,4-diamine, N2-phenyl-, is a heterocyclic organic compound featuring a triazine core with amino and phenyl substituents. This structure imparts stability and reactivity, making it valuable in synthetic chemistry applications, particularly as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty polymers. Its triazine backbone contributes to thermal and chemical resistance, while the phenyl group enhances solubility in organic solvents. The compound’s well-defined reactivity profile allows for selective functionalization, enabling precise modifications in target molecules. Due to its versatility, it is often employed in cross-coupling reactions, nucleophilic substitutions, and as a building block for high-performance materials requiring robust molecular frameworks.
1,3,5-Triazine-2,4-diamine,N2-phenyl- structure
537-17-7 structure
Product Name:1,3,5-Triazine-2,4-diamine,N2-phenyl-
CAS No:537-17-7
MF:C9H9N5
MW:187.201260328293
MDL:MFCD00151366
CID:371140
PubChem ID:10832
Update Time:2025-06-08

1,3,5-Triazine-2,4-diamine,N2-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 1,3,5-Triazine-2,4-diamine,N2-phenyl-
    • N-Phenyl-1,3,5-triazine-2,4-diamine
    • 2-amino-4-anilino-1,3,5-triazine
    • 2-AMINO-4-ANILINO-S-TRIAZINE
    • 2-amino-4-phenylamino-1,3,5-triazine
    • Amanozine
    • Amanozinum
    • DSSTox_CID_26190
    • DSSTox_GSID_46190
    • DSSTox_RID_81421
    • N2-Phenyl-[1,3,5]triazin-2,4-diyldiamin
    • N2-phenyl-[1,3,5]triazine-2,4-diyldiamine
    • N-phenyl-[1,3,5]triazine-2,4-diamine
    • MFCD00151366
    • DTXCID3026190
    • MLS000766899
    • Urofort
    • 7ZF
    • Q27293541
    • DTXSID5046190
    • AMENOZINE
    • 2-Amino-4-phenylamino-S-triazine
    • W-1191-2
    • AMANOZINE [MI]
    • N2-phenyl-1,3,5-triazine-2,4-diamine
    • X43W7JDA8L
    • CHEMBL13589
    • SCHEMBL11208252
    • A917880
    • 2-N-phenyl-1,3,5-triazine-2,4-diamine
    • Amanozine [INN]
    • Amanozina
    • W 1191-2
    • SMR000718612
    • BDBM50266782
    • SB73441
    • CHEBI:134833
    • UNII-X43W7JDA8L
    • 537-17-7
    • Tox21_111855_1
    • FT-0684103
    • NS00047033
    • YMFGJWGABDOFID-UHFFFAOYSA-N
    • NCGC00160496-01
    • N-Phenylformoguanamine
    • 2-Amino-4-anilino-1,3,5-triazin
    • HMS2232A21
    • Tox21_111855
    • NCGC00160496-03
    • AKOS001010853
    • CAS-537-17-7
    • Z56768427
    • SCHEMBL689928
    • HMS1782C03
    • HMS3372B14
    • Amenozin
    • 8D-023
    • NCGC00160496-02
    • MDL: MFCD00151366
    • Inchi: 1S/C9H9N5/c10-8-11-6-12-9(14-8)13-7-4-2-1-3-5-7/h1-6H,(H3,10,11,12,13,14)
    • InChI Key: YMFGJWGABDOFID-UHFFFAOYSA-N
    • SMILES: N(C1N=CN=C(N)N=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 187.085795
  • Monoisotopic Mass: 187.085795
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 76.7
  • XLogP3: 1.5

Experimental Properties

  • Density: 1.2986 (rough estimate)
  • Melting Point: 235-236°
  • Boiling Point: 311.95°C (rough estimate)
  • Flash Point: 215.5 °C
  • Refractive Index: 1.6900 (estimate)

1,3,5-Triazine-2,4-diamine,N2-phenyl- Pricemore >>

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